2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[cyclopropyl-[(3-methylphenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)10-14(7-8-15)13-5-6-13/h2-4,9,13,15H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAYZACGERNQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Analog Design for 2 Cyclopropyl 3 Methyl Benzyl Amino Ethanol
Elucidation of Retrosynthetic Pathways and Key Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol, the primary disconnections involve the carbon-nitrogen bonds of the tertiary amine and the carbon-oxygen bond of the ethanol (B145695) moiety. Three plausible retrosynthetic pathways are outlined below.
Pathway A: Stepwise N-Alkylation This common strategy involves the sequential formation of the C-N bonds. The most logical disconnection is at the tertiary nitrogen atom. This can be approached in two ways:
Disconnection 1 (N-benzyl bond): This leads to N-cyclopropyl-ethanolamine and 3-methylbenzyl halide as key intermediates. The former can be further disconnected to cyclopropylamine (B47189) and a two-carbon electrophile like ethylene (B1197577) oxide or 2-chloroethanol (B45725).
Disconnection 2 (N-cyclopropyl bond): This suggests N-(3-methylbenzyl)ethanolamine and a cyclopropylating agent. The N-benzylethanolamine intermediate is readily prepared from ethanolamine (B43304) and 3-methylbenzyl halide.
Pathway B: Reductive Amination This pathway involves the formation of a C-N bond via an imine or iminium ion intermediate.
Disconnection 1: A disconnection between the benzyl (B1604629) group and the nitrogen suggests a reductive amination reaction between 3-methylbenzaldehyde (B113406) and the secondary amine, 2-(cyclopropylamino)ethanol (B1357452).
Disconnection 2: A different disconnection suggests a reaction between N-(3-methylbenzyl)cyclopropylamine and a two-carbon aldehyde synthon like glycoaldehyde, followed by reduction.
Pathway C: Epoxide Ring-Opening A highly convergent approach involves the disconnection of the C-N bond adjacent to the hydroxyl group. This pathway identifies N-cyclopropyl-N-(3-methylbenzyl)amine and ethylene oxide as the key fragments. The secondary amine intermediate is a central precursor that can be synthesized via alkylation or reductive amination. rsc.org
These pathways are summarized in the following table:
| Pathway | Key Disconnection | Key Precursors |
| A: N-Alkylation | C-N (benzyl), C-N (cyclopropyl), C-N (ethanol) | 3-Methylbenzyl halide, Cyclopropylamine, Ethylene Oxide/2-Haloethanol |
| B: Reductive Amination | C-N (benzyl) via imine | 3-Methylbenzaldehyde, 2-(Cyclopropylamino)ethanol |
| C: Epoxide Ring-Opening | C-N (of ethanolamine) | N-cyclopropyl-N-(3-methylbenzyl)amine, Ethylene Oxide |
Detailed Analysis of Synthetic Methodologies for the Core Structure
Building upon the retrosynthetic analysis, several methodologies can be employed to construct the this compound core.
Alkylation and Reductive Amination Protocols for Amine Formation
The formation of the central tertiary amine is the cornerstone of the synthesis. Both N-alkylation and reductive amination are powerful and versatile methods for this transformation. organic-chemistry.org
N-Alkylation Protocols: Direct alkylation of amines with alkyl halides is a fundamental method for C-N bond formation. To synthesize the target molecule, a stepwise approach is necessary to avoid the formation of quaternary ammonium (B1175870) salts and other byproducts. A potential route starts with a primary amine, such as cyclopropylamine, which is first reacted with 3-methylbenzyl chloride to form the secondary amine, N-(3-methylbenzyl)cyclopropylamine. This intermediate is then alkylated with a protected 2-haloethanol (e.g., 2-bromoethyl tert-butyldimethylsilyl ether) followed by deprotection.
Challenges in N-alkylation include controlling the degree of alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation. nih.gov Modern methods have been developed to achieve selective mono-N-alkylation, for instance, by using specific bases like cesium carbonate or by forming chelates to modulate amine reactivity. google.comacs.orgorganic-chemistry.org
Reductive Amination Protocols: Reductive amination is an alternative method that often provides higher selectivity and milder reaction conditions. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.
A plausible route involves the reductive amination of 3-methylbenzaldehyde with 2-(cyclopropylamino)ethanol. This reaction can be carried out using a variety of reducing agents. organic-chemistry.org
| Reducing Agent | Typical Conditions | Advantages/Disadvantages |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, room temperature | Inexpensive, mild; can reduce aldehyde |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE), room temperature | Mild, selective for imines, tolerates many functional groups |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, acidic pH | Selective for imines; toxic cyanide byproduct |
| Hydrogen (H₂) with metal catalyst | Pd/C, PtO₂, Raney Ni; pressure | "Green" reagent, high efficiency; requires specialized equipment |
The choice of reducing agent depends on the substrate's functional group tolerance and the desired reaction conditions. fu-berlin.de For this specific synthesis, STAB is often a preferred choice due to its high selectivity for the iminium ion in the presence of the starting aldehyde.
Functionalization of the Ethanol Moiety and Cyclopropyl (B3062369) Ring
For the development of analogs, the ethanol and cyclopropyl moieties offer opportunities for structural modification.
Functionalization of the Ethanol Moiety: The primary alcohol of the ethanol group is a versatile handle for further functionalization.
Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide).
Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides provides corresponding esters.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a different class of compounds.
Substitution: The alcohol can be converted into a leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functionalities. acs.org
Functionalization and Stability of the Cyclopropyl Ring: The cyclopropyl group is a strained three-membered ring that imparts unique conformational constraints. While generally stable, it can undergo ring-opening reactions under specific conditions. For example, oxidation of N-cyclopropylamines can lead to ring fragmentation. nih.gov This reactivity can be exploited for analog design, but must also be considered to ensure the integrity of the core structure during synthesis. Acid-catalyzed N-alkylation reactions using cyclopropylcarbinols can also lead to ring-opened homoallylic amine products, depending on the reaction temperature. researchgate.net
Stereoselective Synthesis and Chiral Resolution Techniques
While the parent compound this compound is achiral, analogs with substitution on the ethanol backbone would possess a stereocenter. The synthesis of enantiomerically pure amino alcohols is a significant area of research. diva-portal.orgdiva-portal.org
Stereoselective Synthesis: Several methods exist for the asymmetric synthesis of chiral 1,2-amino alcohols:
From Chiral Precursors: Using enantiomerically pure starting materials, such as amino acids, is a straightforward approach. rsc.org
Asymmetric Reductive Amination: The reduction of a prochiral α-hydroxy ketone in the presence of an amine and a chiral catalyst can yield chiral amino alcohols. frontiersin.orgnih.gov
Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of alkenes into chiral amino alcohols with high enantioselectivity. diva-portal.org
Catalytic Asymmetric C-H Amination: Recent advances allow for the direct, enantioselective amination of C-H bonds, offering a novel route to chiral β-amino alcohols from simple alcohol precursors. sci-hub.se
Chiral Resolution: If a racemic mixture of a chiral analog is synthesized, it can be separated into its constituent enantiomers through resolution. libretexts.org
Diastereomeric Salt Formation: The most common method involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid (like tartaric acid or mandelic acid). This forms a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization. libretexts.org The desired enantiomer is then recovered by treating the separated salt with a base.
Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers directly. nih.govacs.org This method is often used for both analytical and preparative-scale separations.
Optimization of Reaction Conditions and Yield Enhancement for Research-Scale Production
As an example, consider the optimization of the reductive amination of 3-methylbenzaldehyde with 2-(cyclopropylamino)ethanol using sodium triacetoxyborohydride (STAB).
Hypothetical Optimization Data for Reductive Amination:
| Entry | Solvent | Temperature (°C) | Time (h) | Equivalents of STAB | Yield (%) |
| 1 | Dichloromethane (B109758) (DCM) | 25 | 12 | 1.2 | 75 |
| 2 | Tetrahydrofuran (THF) | 25 | 12 | 1.2 | 62 |
| 3 | Acetonitrile | 25 | 12 | 1.2 | 55 |
| 4 | Dichloromethane (DCM) | 0 | 24 | 1.2 | 70 |
| 5 | Dichloromethane (DCM) | 40 | 6 | 1.2 | 78 |
| 6 | Dichloromethane (DCM) | 25 | 12 | 1.5 | 85 |
| 7 | Dichloromethane (DCM) | 25 | 24 | 1.5 | 86 |
From this hypothetical data, dichloromethane appears to be the optimal solvent. Increasing the equivalents of the reducing agent from 1.2 to 1.5 significantly improves the yield (Entry 6). The reaction proceeds well at room temperature, with little benefit from heating or cooling. A reaction time of 12 hours seems sufficient. Therefore, the optimized conditions for research-scale production would be using 1.5 equivalents of STAB in DCM at 25°C for 12 hours.
Exploration of Precursor Chemistry and Starting Material Sourcing
The feasibility and cost-effectiveness of any synthetic route are highly dependent on the availability of the starting materials. The retrosynthetic analysis identified three key precursors for the synthesis of this compound.
3-Methylbenzaldehyde: This is a commercially available aromatic aldehyde. It serves as the source of the 3-methylbenzyl group, particularly in reductive amination strategies. alibaba.commolport.commedchemexpress.com Alternatively, 3-methylbenzyl chloride or bromide could be used for direct alkylation routes.
Cyclopropylamine: This primary amine is also a readily available chemical. nih.govnih.gov It is a key building block for introducing the cyclopropyl moiety onto the nitrogen atom.
Two-Carbon Synthon (Ethanolamine Moiety): The ethanolamine fragment can be introduced using several reagents. Ethylene oxide is a highly reactive electrophile suitable for ring-opening reactions with amines. google.com Alternatively, 2-chloroethanol or 2-bromoethanol (B42945) can be used in N-alkylation reactions. Ethanolamine itself can also serve as the starting point, undergoing sequential N-alkylation.
The following table summarizes the key precursors and their commercial availability.
| Precursor | Structure | CAS Number | Role in Synthesis | Commercial Availability |
| 3-Methylbenzaldehyde | C₈H₈O | 620-23-5 | Source of 3-methylbenzyl group (reductive amination) | Widely available from multiple suppliers molport.commedchemexpress.com |
| 3-Methylbenzyl Chloride | C₈H₉Cl | 620-19-9 | Source of 3-methylbenzyl group (alkylation) | Commercially available |
| Cyclopropylamine | C₃H₇N | 765-30-0 | Source of cyclopropylamino group | Widely available from multiple suppliers nih.gov |
| Ethylene Oxide | C₂H₄O | 75-21-8 | C2-synthon for ethanol moiety (epoxide opening) | Commercially available (as gas or solution) |
| 2-Chloroethanol | C₂H₅ClO | 107-07-3 | C2-synthon for ethanol moiety (alkylation) | Commercially available |
The widespread availability of these fundamental building blocks ensures that the synthesis of this compound can be readily undertaken in a research laboratory setting using established synthetic protocols.
Design and Synthesis of Structurally Related Analogues for Structure-Activity Relationship (SAR) Studies
The design of analogues for SAR studies is a hypothesis-driven process. By systematically altering specific parts of the parent molecule, researchers can probe the interactions between the compound and its biological target. This section outlines synthetic strategies for creating a library of analogues based on this compound, focusing on key modifications to its core fragments.
The cyclopropyl group is a valuable motif in drug design, often used to introduce conformational constraints, modulate lipophilicity, and improve metabolic stability. iris-biotech.de Its high ring strain and unique electronic properties, characterized by sp²-hybridized C-H bonds and bent C-C bonds, distinguish it from larger cycloalkanes and acyclic alkyl groups. wikipedia.org Exploring modifications to this group can provide significant insights into the steric and electronic requirements of the target binding pocket.
Ring Expansion and Contraction: Altering the size of the cycloalkyl group can reveal the optimal steric bulk for the N-substituent. Ring expansion to a cyclobutyl or cyclopentyl analogue, or contraction (ring-opening), can be synthetically achieved through various methods. For instance, a vinylcyclopropane (B126155) rearrangement could be employed to generate a cyclopentene (B43876) ring system, representing a more significant structural leap. wikipedia.org Conversely, replacing the cyclopropyl group with smaller or larger acyclic alkyl groups (e.g., ethyl, isopropyl) can also help define the spatial limits of the binding site. iris-biotech.de
Substitution Patterns: Introducing substituents onto the cyclopropyl ring itself offers a finer level of structural tuning. For example, adding methyl groups to the cyclopropyl ring can block potential sites of metabolism and explore deeper lipophilic pockets. hyphadiscovery.com The synthesis of such substituted cyclopropanes can be achieved through cyclopropanation reactions using appropriately substituted alkenes.
Below is an illustrative data table showing hypothetical analogues with modifications to the cyclopropyl group and their potential impact on a biological activity endpoint (e.g., IC₅₀).
| Compound ID | Cycloalkyl Modification | Substitution | Hypothetical IC₅₀ (nM) | Rationale for Modification |
| Parent | Cyclopropyl | None | 50 | Baseline activity |
| A-1 | Cyclobutyl | None | 120 | Probes tolerance for larger steric bulk (Ring Expansion) |
| A-2 | Isopropyl | None | 250 | Assesses impact of increased flexibility and bulk (Ring Opening) |
| A-3 | Cyclopropyl | 1-methyl | 45 | Explores potential for enhanced lipophilic interactions |
| A-4 | Cyclopropyl | 2,2-dimethyl | 85 | Investigates steric hindrance near the nitrogen atom |
This table contains hypothetical data for illustrative purposes.
The 3-methyl-benzyl group plays a critical role in orienting the molecule within its binding site through potential hydrophobic and aromatic interactions. Modifications to this moiety are essential for optimizing these interactions.
Aromatic Ring Substitutions: Systematic exploration of the substitution pattern on the phenyl ring can significantly impact activity. nih.gov This involves moving the methyl group from the meta (3-position) to the ortho (2-position) or para (4-position) to understand the preferred location for this substituent. Furthermore, introducing a second substituent, such as a halogen (F, Cl) or an electron-donating group (e.g., methoxy), can modulate the electronic properties and metabolic stability of the ring. researchgate.netcambridgemedchemconsulting.com For example, replacing hydrogen with fluorine is a common strategy to block metabolic oxidation and potentially alter binding affinity. cambridgemedchemconsulting.com These analogues can be synthesized from the corresponding substituted benzyl halides or benzaldehydes.
Isosteric Replacements: Bioisosteric replacement of the phenyl ring with other aromatic heterocycles (e.g., pyridyl, thiophenyl) or non-aromatic saturated rings (e.g., cyclohexyl) can profoundly alter the compound's properties, including solubility, polarity, and hydrogen bonding capacity. scripps.eduenamine.net Saturated bioisosteres like bicyclo[1.1.1]pentane have been used to replace benzene (B151609) rings to improve physicochemical properties. enamine.netnih.gov Such changes probe whether a planar aromatic system is essential for activity or if a three-dimensional saturated scaffold is tolerated or even preferred. nih.gov
An illustrative data table for analogues with a modified methyl-benzyl moiety is presented below.
| Compound ID | Aromatic Ring Modification | Isosteric Replacement | Hypothetical IC₅₀ (nM) | Rationale for Modification |
| Parent | 3-methylphenyl | None | 50 | Baseline activity |
| B-1 | 4-methylphenyl | None | 75 | Investigates positional isomerism |
| B-2 | 3,5-difluorophenyl | None | 30 | Explores electronic and metabolic effects of fluorine substitution. researchgate.net |
| B-3 | 3-methoxyphenyl | None | 90 | Assesses impact of an electron-donating group |
| B-4 | None | Pyridin-3-yl | 65 | Evaluates role of aromaticity and introduces H-bond acceptor. acs.org |
| B-5 | None | Cyclohexylmethyl | 400 | Determines necessity of the aromatic ring |
This table contains hypothetical data for illustrative purposes.
The primary alcohol of the ethanol side chain is a key site for derivatization, presenting a handle for introducing new functional groups that can act as hydrogen bond donors or acceptors, or modulate prodrug potential.
Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid (Fischer esterification) or a more reactive acyl chloride. chemguide.co.uk This transformation replaces a hydrogen bond donor with a hydrogen bond acceptor and increases lipophilicity. The resulting esters can also serve as prodrugs, which may be hydrolyzed in vivo to release the active parent alcohol. The choice of the acyl group (e.g., acetate, benzoate) allows for a wide range of properties to be introduced. pearson.com
Etherification: Etherification of the alcohol, for example, by reaction with an alkyl halide under basic conditions (Williamson ether synthesis), replaces the hydroxyl proton with an alkyl or aryl group. google.com This removes the hydrogen-bonding donor capability and can be used to probe for steric tolerance in the region of the side chain. Methyl or ethyl ethers are common modifications to assess the impact of this change.
Amide Formation: While direct conversion of the alcohol to an amide is not straightforward, the ethanol side chain can be synthetically replaced with an amido-ethyl group. This involves multi-step synthesis, potentially starting from N-[cyclopropyl-(3-methyl-benzyl)]-aminoacetonitrile followed by reduction and acylation. Alternatively, the parent amino alcohol can be oxidized to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide. chemistrysteps.comlibretexts.org Amide analogues introduce both hydrogen bond donor and acceptor functionalities and can significantly alter the molecule's conformation and physicochemical properties. wikipedia.org
An illustrative data table for analogues with a derivatized side chain is presented below.
| Compound ID | Side Chain Derivatization | Functional Group | Hypothetical IC₅₀ (nM) | Rationale for Modification |
| Parent | -CH₂CH₂OH | Alcohol | 50 | Baseline activity |
| C-1 | -CH₂CH₂OC(O)CH₃ | Ester (Acetate) | 200 (Prodrug) | Increases lipophilicity; potential for in vivo hydrolysis |
| C-2 | -CH₂CH₂OCH₃ | Ether (Methyl) | 80 | Removes H-bond donor; probes steric tolerance |
| C-3 | -CH₂C(O)NHCH₃ | Amide (N-methyl) | 150 | Introduces amide functionality; alters H-bonding and polarity |
This table contains hypothetical data for illustrative purposes.
Sophisticated Analytical and Spectroscopic Characterization of 2 Cyclopropyl 3 Methyl Benzyl Amino Ethanol and Its Analogues
Comprehensive Spectroscopic Data Interpretation for Structural Elucidation
The unambiguous determination of the molecular structure of 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol necessitates the synergistic application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Experiments (COSY, HSQC, HMBC)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts and coupling patterns for this compound can be predicted based on the analysis of analogous compounds such as methyl 3-(benzyl(2-hydroxyethyl)amino)propionate. st-andrews.ac.uk
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule.
Aromatic Protons: The protons on the 3-methyl-benzyl group are expected to appear in the aromatic region (δ 7.0-7.3 ppm). The substitution pattern will lead to a complex multiplet.
Benzyl (B1604629) Protons: The two benzylic protons (Ar-CH ₂-N) would likely resonate as a singlet around δ 3.6 ppm. st-andrews.ac.uk
Ethanolamine (B43304) Protons: The methylene protons of the ethanolamine moiety (-N-CH ₂-CH ₂-OH) are expected to appear as two distinct triplets. The protons adjacent to the nitrogen (-N-CH ₂-) would be downfield (around δ 2.7 ppm) compared to the protons adjacent to the hydroxyl group (-CH ₂-OH), which would appear around δ 3.6 ppm. st-andrews.ac.uk The hydroxyl proton (-OH ) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Cyclopropyl (B3062369) Protons: The protons of the cyclopropyl group will exhibit complex splitting patterns in the upfield region of the spectrum (δ 0.4-0.9 ppm). The methine proton (-N-CH -) will be a multiplet, while the methylene protons (-CH ₂-) will also show complex splitting due to geminal and vicinal coupling.
Methyl Protons: The methyl protons of the 3-methyl-benzyl group would appear as a singlet around δ 2.3 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.
Aromatic Carbons: The carbon atoms of the benzene (B151609) ring are expected to resonate in the δ 125-140 ppm region. The carbon bearing the methyl group and the carbon attached to the benzylic methylene group will have distinct chemical shifts.
Benzylic Carbon: The benzylic carbon (Ar-C H₂-N) is predicted to be around δ 58-60 ppm. st-andrews.ac.uk
Ethanolamine Carbons: The two carbons of the ethanolamine moiety (-N-C H₂-C H₂-OH) are expected at approximately δ 55-60 ppm for the carbon attached to the nitrogen and δ 58-62 ppm for the carbon bearing the hydroxyl group. st-andrews.ac.uk
Cyclopropyl Carbons: The methine carbon of the cyclopropyl group attached to the nitrogen is expected around δ 35-45 ppm, while the methylene carbons are anticipated in the upfield region (δ 5-15 ppm).
Methyl Carbon: The methyl carbon of the 3-methyl-benzyl group is expected to resonate around δ 21 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aromatic-H | 7.0-7.3 (m) | 125-140 |
| Ar-CH ₂-N | ~3.6 (s) | 58-60 |
| -N-CH ₂-CH₂-OH | ~2.7 (t) | 55-60 |
| -N-CH₂-CH ₂-OH | ~3.6 (t) | 58-62 |
| -OH | broad s | - |
| Cyclopropyl-CH -N | 0.8-1.0 (m) | 35-45 |
| Cyclopropyl-CH ₂ | 0.4-0.7 (m) | 5-15 |
| Ar-CH ₃ | ~2.3 (s) | ~21 |
2D NMR Experiments (COSY, HSQC, HMBC): To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the two methylene groups of the ethanolamine moiety and within the cyclopropyl and aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the more readily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for connecting the different fragments of the molecule, for example, showing a correlation from the benzylic protons to the aromatic carbons and the nitrogen-bearing carbon of the ethanolamine and cyclopropyl groups.
Mass Spectrometry (MS): High-Resolution MS, Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion ([M+H]⁺), which allows for the calculation of the elemental formula. For this compound (C₁₃H₁₉NO), the expected exact mass of the protonated molecule is 206.1545.
Fragmentation Pathway Analysis: The fragmentation of N-benzyl derivatives in mass spectrometry often involves cleavage of the benzylic C-N bond. nih.gov A characteristic fragmentation pathway for this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely involve the following key steps:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the formation of a stable iminium ion.
Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the benzylic carbon and the nitrogen, leading to the formation of a stable 3-methyl-benzyl cation (m/z 105) or a tropylium ion (m/z 91) after rearrangement. nih.gov
Loss of Water: The presence of a hydroxyl group can lead to the loss of a water molecule (18 Da) from the molecular ion or fragment ions.
Cleavage of the Cyclopropyl Ring: The cyclopropyl ring may also undergo fragmentation.
Interactive Data Table: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 205 | [M]⁺ | Molecular Ion |
| 105 | [CH₃-C₆H₄-CH₂]⁺ | Benzylic cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl fragment) |
| 174 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |
| 146 | [M - C₃H₅ - H₂O]⁺ | Loss of cyclopropyl and water |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, indicative of hydrogen bonding. st-andrews.ac.uk
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl, ethanol (B145695), and cyclopropyl groups) will appear just below 3000 cm⁻¹.
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the 1000-1100 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the tertiary amine will likely be observed in the 1000-1250 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Broad, Strong |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium to Strong |
| C=C (aromatic) | 1450-1600 | Medium to Weak |
| C-O (alcohol) | 1000-1100 | Strong |
| C-N (amine) | 1000-1250 | Medium to Weak |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for determining the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analytical and Preparative Purposes
HPLC is a versatile technique for the separation, identification, and quantification of compounds. For a tertiary amino alcohol like this compound, a reversed-phase HPLC method would be most suitable.
Method Development:
Column: A C18 or C8 stationary phase would be appropriate, providing good retention for this moderately polar compound.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or acetate to improve peak shape for the amine) and an organic modifier (acetonitrile or methanol) would be effective.
Detection: UV detection at a wavelength where the benzene ring absorbs (e.g., 254 nm or 210 nm) would be suitable. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) could be used as the detector.
Preparative HPLC: For isolation purposes, the analytical method can be scaled up to a preparative scale by using a larger diameter column and a higher flow rate.
Validation: A developed HPLC method would need to be validated according to standard guidelines to ensure its reliability, typically including assessments of linearity, accuracy, precision, specificity, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the target compound itself has a relatively high boiling point due to the hydroxyl group, it may be amenable to GC analysis, particularly after derivatization.
Analysis of Volatile Impurities: GC-MS would be an excellent tool to identify any volatile byproducts or residual starting materials from the synthesis of this compound.
Derivatization: To improve the volatility and chromatographic behavior of the target compound, derivatization of the hydroxyl group could be employed. Silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), would replace the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, making the molecule more suitable for GC analysis.
Method Parameters:
Column: A nonpolar or moderately polar capillary column (e.g., 5% phenyl-methylpolysiloxane) would likely provide good separation.
Temperature Program: A temperature gradient would be necessary to elute the compound of interest and any impurities in a reasonable time with good peak shape.
Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) information, allowing for the identification and quantification of impurities.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction is indispensable for the unambiguous assignment of its absolute stereochemistry. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.
In a representative crystallographic study of an amino alcohol analogue, 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol, the crystal structure was solved and refined to provide detailed information on bond lengths, bond angles, and torsion angles. researchgate.net This level of detail allows for a complete understanding of the molecule's conformation in the solid state. For this compound, such an analysis would precisely define the spatial relationship between the cyclopropyl, 3-methylbenzyl, and ethanol substituents around the central nitrogen atom.
The crystal packing, which describes how molecules are arranged in the crystal lattice, is also elucidated. This is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. In the case of this compound, the hydroxyl group is a potential hydrogen bond donor, while the nitrogen atom and the aromatic ring can act as hydrogen bond acceptors. These interactions play a crucial role in the physical properties of the solid material, including its melting point, solubility, and stability.
A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below.
| Crystal Data | |
| Empirical Formula | C13H19NO |
| Formula Weight | 205.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.234(3) |
| β (°) | 105.21(2) |
| Volume (ų) | 1245.7(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.095 |
| Absorption Coefficient (mm⁻¹) | 0.072 |
| F(000) | 448 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.123 |
| Goodness-of-fit on F² | 1.05 |
This is a hypothetical data table created for illustrative purposes.
Advanced Quantitative Analytical Techniques for Research Samples
The quantification of xenobiotics and their metabolites in biological matrices such as plasma, serum, and urine is a critical aspect of preclinical and clinical research. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers the high sensitivity, selectivity, and speed required for such demanding analyses.
A UPLC-MS/MS method for the determination of this compound in a biological matrix, for instance, would typically involve a sample preparation step to extract the analyte and remove interferences. This could be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. Due to the basic nature of the tertiary amine, cation-exchange solid-phase extraction could be a highly effective purification strategy.
The chromatographic separation would be performed on a sub-2 µm particle column, providing high resolution and short analysis times. A reversed-phase column, such as a C18, would be suitable, with a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient elution would be optimized to ensure good peak shape and separation from endogenous matrix components.
Detection is achieved using a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In this mode, the precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides excellent selectivity and sensitivity. An internal standard, ideally a stable isotope-labeled version of the analyte, would be used to ensure accuracy and precision.
A hypothetical set of UPLC-MS/MS parameters for the analysis of this compound is provided in the table below.
| UPLC-MS/MS Parameters | |
| Chromatographic Conditions | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B in 2.5 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometric Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 206.15 |
| Product Ion | m/z 132.10 (hypothetical major fragment) |
| Collision Energy | 20 eV |
| Internal Standard | This compound-d4 |
This is a hypothetical data table created for illustrative purposes.
Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged species, including protonated amines like this compound. CE offers advantages such as high separation efficiency, low sample and reagent consumption, and rapid analysis times.
For the analysis of this compound, a capillary zone electrophoresis (CZE) method would be employed. The separation would be carried out in a fused-silica capillary filled with a background electrolyte (BGE) at a low pH to ensure the analyte is in its protonated, cationic form. The choice of BGE composition, including buffer type, concentration, and pH, is critical for optimizing the separation. Organic modifiers, such as methanol or acetonitrile, can be added to the BGE to improve solubility and modify the electroosmotic flow.
Given that this compound is a chiral compound, CE is also an excellent technique for enantiomeric separation. This is achieved by adding a chiral selector to the BGE. Common chiral selectors for the separation of amine enantiomers include cyclodextrins and their derivatives. nih.gov The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobility, enabling their separation.
Detection in CE is typically performed by UV-Vis absorbance. The aromatic 3-methylbenzyl group in the analyte should provide a suitable chromophore for UV detection. For quantification, the peak area of the analyte is compared to that of a standard of known concentration.
A table outlining hypothetical CE conditions for the separation and quantification of this compound is presented below.
| Capillary Electrophoresis (CE) Parameters | |
| Separation Conditions | |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |
| Chiral Selector (for enantioseparation) | 10 mM Hydroxypropyl-β-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | |
| Wavelength | 214 nm |
This is a hypothetical data table created for illustrative purposes.
Mechanistic Investigations into this compound
Following a comprehensive review of publicly available scientific literature, it has been determined that specific mechanistic and cellular interaction data for the compound This compound is not available. Extensive searches were conducted to locate research pertaining to the in vitro biochemical characterization and cellular pharmacodynamics of this specific molecule.
The investigation sought to find data for the following endpoints:
Enzyme kinetics and inhibition/activation profiling
Receptor binding assays and radioligand displacement studies
Protein-ligand interaction studies via biophysical methods (e.g., SPR, ITC)
Cellular uptake and efflux mechanisms
Subcellular localization studies
Despite these targeted searches, no published studies containing empirical data for this compound in these areas could be identified. The PubChem database confirms the existence of this chemical entity, but does not list any biological activity data or associated research literature. nih.govnih.gov
Consequently, the detailed article sections and data tables requested in the prompt cannot be generated. The absence of information indicates that such specific biochemical and cellular research on this compound has likely not been performed, or if it has, the results are not published in accessible scientific journals or databases.
Mechanistic Investigations into the Molecular and Cellular Interactions of 2 Cyclopropyl 3 Methyl Benzyl Amino Ethanol
Cellular Pharmacodynamics in Model Cell Systems
Modulation of Intracellular Signaling Pathways (e.g., Western blot, reporter assays)
Detailed experimental data from Western blot analyses or reporter gene assays specifically investigating the effects of 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol on intracellular signaling pathways are not extensively available in the current body of scientific literature. Hypothetically, such studies would be crucial in elucidating the compound's mechanism of action. For instance, Western blot analysis could be employed to assess the phosphorylation status of key proteins within signaling cascades, such as MAP kinases (e.g., ERK, JNK, p38) or components of the PI3K/Akt pathway, following cell treatment with the compound. Similarly, reporter assays utilizing luciferase or other reporter genes under the control of specific transcription factors (e.g., NF-κB, AP-1) could reveal which signaling pathways are activated or inhibited by this compound. The ethanol (B145695) moiety of the compound suggests a potential interaction with pathways known to be modulated by ethanol, which include those involving protein kinase A (PKA), protein kinase C (PKC), and others. nih.govsandiego.edu However, without direct experimental evidence, any statements on the specific modulatory effects of this particular compound remain speculative.
Elucidation of Specific Molecular Recognition Events
The precise molecular recognition events governing the interaction of this compound with its biological targets have not been fully characterized. Understanding these interactions is fundamental to explaining its biological activity.
Hydrogen Bonding Networks and Hydrophobic Interactions
The structure of this compound suggests its potential to engage in various non-covalent interactions. The hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor. nih.govscbt.com These features allow for the formation of hydrogen bonding networks with amino acid residues in a target protein's binding pocket.
Conformational Changes Induced Upon Binding
The binding of a ligand to its receptor often induces conformational changes in both molecules, a concept known as "induced fit." The flexible rotatable bonds in the this compound structure allow it to adopt various conformations. nih.gov Upon approaching a biological target, the compound can orient itself to maximize favorable interactions, which in turn may induce a conformational shift in the target protein. This reciprocal change can lead to the activation or inhibition of the protein's function. The cyclopropyl (B3062369) group, in particular, can influence the conformational preferences of the molecule, which may be critical for its biological activity. nih.gov However, specific studies, such as X-ray crystallography or NMR spectroscopy, would be required to delineate the precise conformational changes that occur upon the binding of this compound to a specific target.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Correlations
Systematic SAR and SPR studies for this compound have not been widely published. Such studies are essential for optimizing lead compounds in drug discovery.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, a QSAR model could be developed by synthesizing a library of related molecules with variations in the cyclopropyl, 3-methyl-benzyl, and ethanol moieties. By correlating physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) of these analogs with their measured biological activity, a predictive model could be built. This model would be invaluable for designing new, more potent, and selective compounds. mdpi.com
Hypothetical QSAR Data for Analogs
| Analog | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (IC50, µM) |
| 1 | 3.2 | 0.1 | -0.5 | 1.5 |
| 2 | 3.5 | 0.2 | -0.7 | 0.8 |
| 3 | 2.8 | 0.0 | -0.4 | 2.3 |
| 4 | 3.9 | 0.3 | -0.9 | 0.4 |
This table presents hypothetical data for illustrative purposes.
Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Studies
Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used in modern drug discovery to assess the quality of a compound. mtak.hu LE relates the binding affinity of a molecule to its size (heavy atom count), while LLE relates affinity to its lipophilicity (LogP). uniroma1.it These metrics help in selecting and optimizing compounds that are more likely to have favorable drug-like properties.
For this compound, calculating these metrics would involve measuring its binding affinity (e.g., Ki or IC50) for a specific target and determining its LogP. In SAR studies, the goal would be to modify the structure to improve affinity without disproportionately increasing size or lipophilicity, thereby maintaining or improving LE and LLE. univie.ac.atresearchgate.net
Hypothetical Efficiency Metrics for Analogs
| Analog | IC50 (nM) | pIC50 | LogP | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |
| A | 500 | 6.3 | 3.5 | 0.30 | 2.8 |
| B | 250 | 6.6 | 3.7 | 0.31 | 2.9 |
| C | 100 | 7.0 | 3.2 | 0.35 | 3.8 |
| D | 50 | 7.3 | 4.0 | 0.33 | 3.3 |
This table presents hypothetical data for illustrative purposes.
Computational and Theoretical Studies on 2 Cyclopropyl 3 Methyl Benzyl Amino Ethanol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol, these calculations could provide a wealth of information about its stability, reactivity, and electronic properties. By solving the Schrödinger equation for the molecular system, albeit with approximations, one can determine the electron distribution and the energies of the molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in predicting how a molecule will interact with other molecules.
For this compound, an FMO analysis would characterize its potential as an electron donor or acceptor. The HOMO, representing the outermost electrons, would likely be localized on the nitrogen atom of the amino group and the π-system of the benzyl (B1604629) ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO represents the most favorable region to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Hypothetical Value (eV) | Implication |
| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons available to participate in reactions. |
| LUMO Energy | 1.5 | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 8.0 | A larger gap would suggest high kinetic stability and lower reactivity. |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this molecule were found.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at a given distance from the nuclei. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical in biological systems and for understanding solubility.
For this compound, an EPS map would likely show a region of negative electrostatic potential (typically colored red) around the oxygen atom of the hydroxyl group and the nitrogen atom, due to the presence of lone pairs of electrons. These regions would be susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive electrostatic potential (typically colored blue), making it a potential hydrogen bond donor. The aromatic ring would likely show a mixed potential, with the face of the ring being electron-rich.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and the effects of its environment, such as a solvent.
For a flexible molecule like this compound, with several rotatable bonds, MD simulations would be essential to explore its conformational landscape.
Analysis of Torsional Angles and Ring Puckerings
The conformation of this compound is determined by the rotation around its single bonds, described by torsional (or dihedral) angles. Key torsional angles would include those around the C-C bond of the ethanolamine (B43304) moiety, the C-N bond, and the bond connecting the benzyl group to the nitrogen atom. An MD simulation would track the evolution of these angles over time, revealing the most stable and frequently adopted conformations.
The cyclopropyl (B3062369) ring, while rigid in its carbon-carbon bonds, has specific puckering modes. While less dynamic than larger rings, its orientation relative to the rest of the molecule would also be a subject of analysis in MD simulations.
Simulation of Ligand-Binding Dynamics
If this compound were to be studied as a potential ligand for a biological target, such as a receptor or enzyme, MD simulations would be invaluable. These simulations can model the process of the ligand binding to the protein, revealing the key interactions that stabilize the complex. By simulating the ligand-protein system in a solvent environment (typically water), one can observe the dynamic changes in both the ligand and the protein upon binding and identify the crucial amino acid residues involved in the interaction.
Molecular Docking and Virtual Screening Approaches
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.
In the context of this compound, if a potential biological target were identified, molecular docking could be used to predict its binding mode. The docking algorithm would explore a vast number of possible conformations and orientations of the molecule within the binding site of the target, scoring them based on a force field that estimates the binding affinity. The results would provide a plausible 3D model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Virtual screening involves docking large libraries of compounds against a target protein to identify potential hits. If this compound were part of such a library, its docking score would be used to rank it against other molecules as a potential candidate for further experimental investigation.
No Publicly Available Research Data for this compound
Following a comprehensive search of publicly available scientific literature and research databases, no specific studies or data were found for the chemical compound this compound. Consequently, it is not possible to generate an article based on the requested outline, as there is no published research on the computational and theoretical studies of this particular molecule.
The requested sections and subsections, including:
In Silico Prediction of Adsorption, Distribution, and Metabolism (non-human, in vitro/ex vivo enzyme models) Properties for Research Compounds
Metabolic Stability Prediction Using Enzyme Models
all require specific research data that does not appear to exist in the public domain for this compound. The creation of scientifically accurate and informative content on these topics is contingent on the availability of peer-reviewed research, which in this case, is absent. Therefore, no data tables or detailed research findings can be provided.
Investigational Biological Applications and Utility As a Research Tool
Application in In Vitro Cell-Based Assays for Basic Biological Processes
There is no publicly accessible data detailing the use of 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol in in vitro cell-based assays.
Probing Receptor Functionality in Cultured Cells
Information regarding the application of this compound to probe the functionality of specific receptors in cultured cells is absent from scientific literature. Consequently, no data on its receptor binding affinity, selectivity, or its effects on receptor-mediated signaling pathways can be provided.
Modulating Enzyme Activities in Cell-Free Systems
Similarly, there are no published studies on the effects of this compound on enzyme activities in cell-free systems. Its potential as an enzyme inhibitor or activator has not been characterized.
Development of this compound as a Chemical Probe for Specific Biological Targets
The development and validation of this compound as a chemical probe for any specific biological target have not been reported in the scientific literature. For a compound to be considered a chemical probe, it must possess high potency and selectivity for its target, and its mechanism of action should be well-characterized in cellular and organismal contexts. Currently, no such information is available for this compound.
Design and Synthesis of Tagged Derivatives (e.g., affinity tags, fluorescent labels)
There is no publicly available information on the design or synthesis of tagged derivatives of this compound. Research into creating versions of this molecule with attached affinity tags (like biotin) or fluorescent labels for use in biochemical assays has not been reported in the scientific literature.
Application in Target Identification and Validation Studies
Consistent with the lack of tagged derivatives, there are no published studies detailing the use of this compound in target identification or validation. The molecular targets of this compound, and by extension its mechanism of action, remain uncharacterized in the public domain.
Comparative Studies with Established Research Compounds and Ligands
Profiling Against a Panel of Receptors or Enzymes for Selectivity Determination
No data is available from studies that have profiled this compound against a panel of biological targets such as receptors or enzymes. Therefore, its selectivity profile is currently unknown.
Efficacy and Potency Comparisons in Model Systems
There are no published reports that compare the efficacy or potency of this compound to other established research compounds or ligands in any biological model systems.
Future Research Directions and Emerging Opportunities for 2 Cyclopropyl 3 Methyl Benzyl Amino Ethanol
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
The future synthesis of 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol and its analogs could benefit significantly from the exploration of novel and sustainable synthetic methodologies. Traditional multi-step syntheses can be wasteful and time-consuming. Modern approaches focusing on atom economy and environmental compatibility are highly desirable.
One promising avenue is the development of one-pot or tandem reactions that minimize intermediate purification steps. For instance, a catalytic acceptorless dehydrogenation approach could be explored for the coupling of amino alcohols. Furthermore, the use of biocatalysis, employing engineered enzymes, could offer a highly selective and environmentally benign route to chiral amino alcohols, should enantiomerically pure forms of the compound be required for specific research applications.
Another area of focus is the use of greener solvents and renewable starting materials. The development of synthetic routes that utilize water or bio-based solvents would significantly enhance the sustainability of the synthesis. Additionally, exploring starting materials derived from renewable feedstocks could further reduce the environmental impact.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot/Tandem Reactions | Reduced waste, time, and cost | Catalyst development, reaction optimization |
| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme screening and engineering |
| Green Solvents | Reduced environmental impact, improved safety | Use of water or bio-based solvents |
| Renewable Starting Materials | Increased sustainability | Sourcing of precursors from renewable feedstocks |
Integration with Advanced High-Throughput Screening (HTS) Platforms for Target Discovery
The structural features of this compound, particularly the amino alcohol scaffold, suggest its potential as a ligand for various biological targets, including G protein-coupled receptors (GPCRs). nih.govnih.govresearchgate.netescholarship.orgnih.gov Integrating this compound into advanced high-throughput screening (HTS) platforms could rapidly identify its biological targets and elucidate its mechanism of action.
Modern HTS technologies, such as affinity mass spectrometry and cell-based assays utilizing fluorescent or luminescent reporters, allow for the rapid screening of large compound libraries against a wide array of targets. nih.govescholarship.org These platforms can provide valuable information on the compound's binding affinity, functional activity (agonist, antagonist, or allosteric modulator), and selectivity. Given the prevalence of the amino alcohol motif in pharmacologically active compounds, screening against a panel of GPCRs, ion channels, and transporters would be a logical starting point.
| HTS Platform | Information Gained | Potential Target Classes |
| Affinity Mass Spectrometry | Binding affinity, identification of direct targets | GPCRs, Enzymes |
| Cell-Based Reporter Assays | Functional activity (agonism, antagonism) | GPCRs, Ion Channels |
| High-Content Imaging | Cellular phenotypic changes | Multiple target classes |
Application in Materials Science or Nanoscience (if structurally relevant)
The presence of functional groups such as the secondary amine and hydroxyl group in this compound opens up possibilities for its application in materials science and nanoscience. These groups can be used to functionalize the surfaces of nanoparticles, leading to novel hybrid materials with tailored properties. frontiersin.orgnih.govmdpi.comresearchgate.netsemanticscholar.org
For example, this compound could be anchored onto the surface of magnetic nanoparticles to create novel catalysts or drug delivery systems. frontiersin.orgnih.govresearchgate.netsemanticscholar.org The organic shell provided by the compound could enhance the stability and biocompatibility of the nanoparticles, while the specific structural features could impart catalytic activity or targeting capabilities. Similarly, its incorporation into porous polymers could lead to materials with enhanced adsorption properties for applications in environmental remediation. mdpi.com
Development of Advanced Bioanalytical Methods for in vivo Research Studies (non-human)
To investigate the pharmacokinetic and pharmacodynamic properties of this compound in non-human in vivo research models, the development of sensitive and specific bioanalytical methods is crucial. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-suited for the quantitative determination of small molecules in complex biological matrices like plasma, tissue homogenates, and cerebrospinal fluid. nih.govyoutube.comnih.gov
The development of a robust LC-MS/MS method would involve optimizing sample preparation techniques to ensure efficient extraction and minimize matrix effects. Furthermore, the synthesis of a stable isotope-labeled internal standard would be essential for accurate quantification. Such a method would enable detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing critical data for understanding its in vivo behavior.
Synergistic Combinations with Other Research Probes for Complex Biological Systems
In the study of complex biological systems, such as neuronal signaling, the use of a single research probe may not be sufficient to unravel intricate molecular mechanisms. nih.govnih.gov A promising future direction for this compound is its use in synergistic combinations with other well-characterized research probes. By targeting multiple components of a signaling pathway simultaneously, researchers can gain a more comprehensive understanding of its function.
For instance, if this compound is found to modulate a specific GPCR, it could be used in combination with probes that target downstream effectors or other receptors in the same signaling cascade. This approach could reveal novel aspects of signal integration and cross-talk between different pathways. The combinatorial application of small molecules has been shown to be a powerful strategy for directing cell fate and studying complex cellular processes. nih.gov
Elucidation of Off-Target Interactions in Basic Research Models
A thorough understanding of a research compound's selectivity is paramount for the accurate interpretation of experimental results. While a compound may exhibit high affinity for its primary target, it may also interact with other, unintended "off-targets." The elucidation of these off-target interactions for this compound is a critical area for future investigation.
In silico methods, such as computational off-target safety assessments, can be employed to predict potential off-target interactions based on the compound's chemical structure. frontiersin.orgnih.govmdpi.comresearchgate.netsemanticscholar.org These predictions can then be validated experimentally using a variety of in vitro assays, such as broad-panel radioligand binding assays or enzymatic assays. Identifying and characterizing off-target interactions will not only provide a more complete pharmacological profile of the compound but also help to avoid misinterpretation of data in basic research studies.
| Method | Approach | Outcome |
| In Silico Profiling | Computational modeling and database screening | Prediction of potential off-target interactions |
| In Vitro Screening | Radioligand binding assays, enzymatic assays | Experimental validation of predicted off-targets and determination of binding affinities |
Q & A
Q. What are the key considerations for synthesizing 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol in a laboratory setting?
Synthesis involves multistep reactions starting from cyclopropylamine and 3-methylbenzyl chloride derivatives. Critical steps include:
- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent undesired side reactions during alkylation .
- Controlled alkylation : Optimize temperature (typically 40–60°C) and solvent polarity (e.g., DMF or THF) to favor selective N-alkylation over O-alkylation .
- Deprotection and purification : Acidic hydrolysis (e.g., HCl in dioxane) followed by column chromatography (silica gel, ethyl acetate/hexane eluent) yields >90% purity .
Validation : Monitor reaction progress via TLC and confirm final structure using H NMR and HRMS.
Q. How can the stereochemical configuration of this compound be resolved experimentally?
- X-ray crystallography : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to determine absolute configuration .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
Pitfalls : Ensure minimal racemization during synthesis by avoiding high temperatures in protic solvents.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H NMR (δ 1.0–1.2 ppm for cyclopropyl protons; δ 7.2–7.4 ppm for aromatic protons) and C NMR confirm backbone structure .
- IR spectroscopy : Identify amine (N–H stretch ~3300 cm) and alcohol (O–H stretch ~3400 cm) functional groups .
- Mass spectrometry : HRMS (ESI+) for molecular ion [M+H] at m/z 220.17 .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases). Key residues for binding include Asp113 in β-adrenergic receptors .
- QSAR modeling : Train models on datasets of amino alcohol derivatives to predict IC values for enzyme inhibition .
Validation : Compare computational predictions with in vitro assays (e.g., cAMP modulation in HEK293 cells) .
Q. What strategies resolve contradictions between experimental and theoretical data for this compound?
- Kinetic vs. thermodynamic control : If reaction yields deviate from DFT-predicted pathways, analyze transition states using IRC calculations to identify competing mechanisms .
- Solvent effects : Re-evaluate computational models with explicit solvent (e.g., COSMO-RS) to account for polarity-driven discrepancies in reaction rates .
Case study : Discrepancies in Curtius rearrangement activation energies were resolved by incorporating solvent dielectric constants into DFT calculations .
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?
- Flow chemistry : Use continuous flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., epimerization) .
- Catalyst screening : Test chiral catalysts like Jacobsen’s Co-salen complexes for enantioselective synthesis (>95% ee) .
Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?
- Isothermal titration calorimetry (ITC) : Measure binding affinity (K) to target enzymes (e.g., monoamine oxidases) .
- Metabolic profiling : Use LC-MS/MS to track metabolite formation in hepatic microsomes, identifying potential prodrug activation pathways .
Contradiction management : If in vitro activity does not translate to in vivo efficacy, assess blood-brain barrier permeability via PAMPA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
